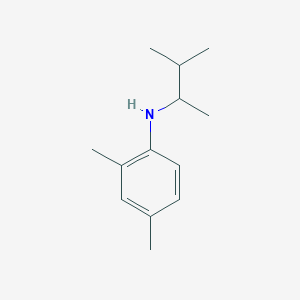

2,4-dimethyl-N-(3-methylbutan-2-yl)aniline

Description

Chemical Identity and Nomenclature of 2,4-Dimethyl-N-(3-Methylbutan-2-yl)Aniline

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound systematically describes the compound’s structure. The parent structure is aniline (C₆H₅NH₂), a benzene ring with an amino group (-NH₂). Two methyl (-CH₃) groups are substituted at the 2- and 4-positions of the aromatic ring, yielding the prefix 2,4-dimethyl. The nitrogen atom of the aniline moiety is further substituted with a 3-methylbutan-2-yl group, a branched alkyl chain.

The 3-methylbutan-2-yl substituent is derived from butane (C₄H₁₀) with a methyl branch at the third carbon and a substituent at the second carbon. Its structure is represented as CH(CH(CH₃)₂)CH₂ , where the nitrogen atom bonds to the secondary carbon of the branched chain. The full structural formula is C₁₃H₂₁N , and the SMILES notation (CC(NC₁=CC=C(C)C=C₁C)C(C)C ) explicitly encodes the connectivity of atoms.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 1019617-91-4 . While no widely recognized trivial names are documented for this compound, it may be informally described as N-(3-methyl-2-butyl)-2,4-dimethylaniline or 2,4-dimethyl-N-(2-isobutyl)aniline , reflecting the branched alkyl group’s structure. However, these alternatives are not standardized and are primarily used in specialized contexts.

Molecular Formula and Isomeric Considerations

The molecular formula C₁₃H₂₁N corresponds to a molar mass of 191.31 g/mol . The compound’s structure introduces several points of isomeric consideration:

- Positional Isomerism : The fixed 2,4-dimethyl substitution on the aromatic ring precludes positional isomerism within the aniline moiety. Alternative substitution patterns (e.g., 3,5-dimethyl) would constitute distinct compounds.

- Alkyl Chain Branching : The 3-methylbutan-2-yl group’s branching could theoretically lead to structural isomers if the methyl group occupies different positions (e.g., 2-methylbutan-3-yl). However, the specified substituent’s structure limits such variability.

- Stereoisomerism : The nitrogen atom in the aniline derivative is bonded to two carbon groups (aromatic ring and alkyl chain) and one hydrogen, resulting in a non-chiral center. Additionally, the alkyl chain lacks tetrahedral stereocenters, rendering stereoisomerism unlikely.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1019617-91-4 |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol |

| SMILES Notation | CC(NC₁=CC=C(C)C=C₁C)C(C)C |

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2,4-dimethyl-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-6-10(3)8-11(13)4/h6-9,12,14H,1-5H3 |

InChI Key |

XBGHHISNRYZCKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 2,4-Dimethylaniline

This classical approach involves the reaction of 2,4-dimethylaniline with an alkyl halide or similar electrophile bearing the 3-methylbutan-2-yl moiety. Typical alkylating agents include 1-bromo-3-methylbutane or related derivatives.

- Procedure : The aniline is treated with the alkyl halide under basic conditions (e.g., K2CO3 or NaH) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Reaction conditions : Moderate temperatures (50–100 °C) are used to facilitate substitution.

- Workup : The reaction mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated to yield the product.

- Yields : Moderate yields around 20–30% have been reported, with side reactions such as over-alkylation or elimination possible.

Reductive Amination Route

Reductive amination is a widely used method for preparing N-substituted anilines, involving the condensation of aniline with a ketone followed by reduction.

- Starting materials : 2,4-dimethylaniline and 3-methylbutan-2-one (a ketone).

- Reagents : Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).

- Procedure : The aniline and ketone are mixed in a suitable solvent (methanol, ethanol, or dichloromethane), allowing imine formation. The reducing agent is then added to convert the imine to the secondary amine.

- Advantages : This method offers better control over monoalkylation and often higher yields.

- Typical yields : 40–60% isolated yields are common, depending on reaction optimization.

Electrophilic Amination Using Primary Amines and Amination Reagents

Recent advances have introduced methods for direct N-substitution using primary amines and bench-stable electrophilic amination reagents, avoiding the need for alkyl halides or preformed imines.

- Method : Primary amines such as 3-methylbutan-2-amine react with substituted anilines or diketones in the presence of amination reagents (e.g., hydroxylamine derivatives, hydrazine equivalents).

- Conditions : Mild temperatures (0–85 °C), often in DMF or similar solvents, with no inorganic reagents required.

- Yields : Variable, but typically 40–50% for sterically hindered substrates.

- Advantages : This method is operationally simple, avoids multi-step functionalization, and tolerates a variety of functional groups.

- Limitations : Some sterically hindered or electron-deficient substrates may give low or no yield.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation | 2,4-Dimethylaniline + Alkyl halide | Base (K2CO3), DMF, 50–100 °C | 20–30 | Simple, classical method | Moderate yield, side reactions |

| Reductive Amination | 2,4-Dimethylaniline + 3-methylbutan-2-one | NaBH3CN or catalytic H2 reduction, mild solvents | 40–60 | Higher selectivity, better yields | Requires reducing agent, handling |

| Electrophilic Amination (Recent) | Primary amine + amination reagent | DMF, 0–85 °C, no inorganic reagents | 40–50 | Mild conditions, functional group tolerance | Steric/electronic sensitivity |

Research Findings and Notes

- The reductive amination method is favored for its balance between yield and operational simplicity, especially when 3-methylbutan-2-one is readily available.

- N-alkylation with alkyl halides can be hindered by competing elimination or multiple alkylation, requiring careful stoichiometric control.

- Direct electrophilic amination methods are promising for expanding substrate scope but may require further optimization for sterically hindered anilines like 2,4-dimethyl derivatives.

- Extraction and purification typically involve organic solvent extraction (e.g., ethyl acetate), washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

- Spectroscopic characterization (IR, ^1H NMR, ^13C NMR) confirms the substitution pattern and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

*Assumed based on analogs.

Key Comparisons

Steric and Electronic Effects

- Branching of Alkyl Substituents: The 3-methylbutan-2-yl group in the target compound introduces moderate steric hindrance compared to the shorter 2-methylpropyl group in . Aromatic vs. Alkyl Substituents: The N-phenyl-N-p-tolyl derivative replaces alkyl groups with aromatic rings, significantly increasing molecular weight (287.4 vs. 191.31) and altering electronic properties due to π-π interactions.

Functional Group Impact

- Ethoxy Group (C₁₃H₂₁NO): The 4-ethoxy analog introduces an electron-donating group, enhancing polarity and solubility in polar solvents compared to the methyl-substituted target compound.

- Schiff Base Formation : The target compound’s primary amine group can condense with carbonyl groups to form Schiff bases, as seen in tin(IV) complexes , which exhibit antibacterial and antitumor activities.

Physical Properties

Biological Activity

2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of substituted anilines. This compound exhibits a unique structure characterized by two methyl groups on the aromatic ring and a branched alkyl group attached to the nitrogen atom. The biological activity of such compounds has garnered interest in medicinal chemistry due to their potential therapeutic applications.

- Molecular Formula : C12H19N

- Molecular Weight : 191.29 g/mol

- Structural Features :

- Two methyl groups at the 2 and 4 positions of the aniline ring.

- A branched alkyl group (3-methylbutan-2-yl) attached to the nitrogen.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the branched alkyl group may enhance binding affinity through steric effects and hydrophobic interactions. Such interactions can lead to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Compounds with similar structures have been documented to possess antimicrobial properties. For instance, amines often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 3,5-Dimethyl-N-(3-methylbutan-2-yl)aniline | Antifungal |

Antitumor Potential

Studies suggest that certain substituted anilines can exhibit antitumor activity by interfering with cellular processes such as apoptosis and cell cycle regulation. The specific mechanisms remain under investigation but may involve inhibition of tubulin polymerization or modulation of signaling pathways involved in cancer progression.

Case Studies

-

Cell-Based Assays : In vitro studies have shown that derivatives of substituted anilines can stabilize microtubules, leading to altered cell proliferation rates. For example, compounds were tested in QBI293 cells, revealing significant changes in acetylated α-tubulin levels after treatment with various concentrations of test compounds .

Concentration (μM) Acetylated α-Tubulin Fold Change 1 1.5 10 2.0 - Structure-Activity Relationship (SAR) : Research into related compounds has highlighted how variations in substituents affect biological activity. For example, increasing steric hindrance around the amine nitrogen has been correlated with enhanced potency against certain cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves alkylation of 2,4-dimethylaniline with 3-methylbutan-2-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH). A typical procedure includes:

- Step 1: Dissolve 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Step 2: Add the alkylating agent and a base, followed by heating at 60–80°C for 12–24 hours.

- Step 3: Purify via column chromatography or recrystallization.

Key Factors Affecting Yield:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF) | Maximizes nucleophilicity of aniline |

| Temperature | 70–80°C | Balances reaction rate vs. side reactions |

| Base Strength | Strong (NaOH) | Enhances deprotonation of NH₂ group |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and branched alkyl chain (δ 1.0–1.5 ppm).

- ¹³C NMR: Signals for quaternary carbons in the aromatic ring (δ 125–140 ppm) and alkyl carbons (δ 20–45 ppm) .

- IR Spectroscopy: N-H stretch (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm the aniline backbone .

- Mass Spectrometry: Molecular ion peak (M⁺) at m/z 207.31 (calculated for C₁₃H₂₁NO) .

Q. What are the common chemical reactions involving this compound, and how does steric hindrance influence reactivity?

Methodological Answer:

- Electrophilic Substitution: The 2,4-dimethyl groups direct electrophiles to the less hindered 5-position. Steric bulk from the 3-methylbutan-2-yl group slows reactions like nitration or sulfonation .

- Oxidation: Forms quinone derivatives under strong oxidizing conditions (e.g., KMnO₄/H⁺), but steric hindrance reduces reaction rates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Q. How is this compound screened for preliminary biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates.

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields caused by steric hindrance?

Methodological Answer:

- Catalytic Approaches: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2–4 hours, minimizing side-product formation .

Q. How do experimental spectroscopic data compare with computational predictions (e.g., DFT)?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry and predict NMR/IR spectra using software like Gaussian.

- Case Study: For 2,4-dimethyl-N-(propan-2-yl)aniline, computed ¹H NMR shifts deviated <0.1 ppm from experimental data .

Q. What structure-activity relationships (SAR) govern its biological interactions?

Methodological Answer:

- Steric Effects: Bulkier N-alkyl groups reduce binding affinity to flat active sites (e.g., monoamine oxidases) .

- Electronic Effects: Electron-donating methyl groups enhance resonance stabilization in enzyme-substrate complexes .

Q. How should researchers resolve contradictions in reported reactivity or biological data?

Methodological Answer:

- Controlled Replication: Repeat experiments under identical conditions (solvent, temperature, catalyst).

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.